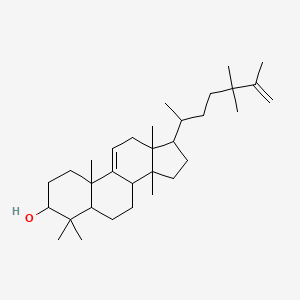

24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol

Description

24,24-Dimethyl-5α-lanosta-9(11),25-diene-3β-ol is a lanostane-type triterpenoid characterized by a 30-carbon skeleton with methyl groups at positions 24 and 24, double bonds at positions 9(11) and 25, and a hydroxyl group at position 3β. This compound belongs to the broader class of sterols and steroids, which are critical in biological systems for membrane structure and signaling.

Key structural features include:

- Methyl substitutions: The 24,24-dimethyl configuration distinguishes it from other lanostane derivatives.

- Double bonds: The Δ9(11) and Δ25 unsaturation patterns influence molecular rigidity and biochemical interactions.

- Hydroxyl group: The 3β-hydroxyl group enhances polarity, affecting solubility and receptor binding.

Properties

Molecular Formula |

C32H54O |

|---|---|

Molecular Weight |

454.8 g/mol |

IUPAC Name |

4,4,10,13,14-pentamethyl-17-(5,5,6-trimethylhept-6-en-2-yl)-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C32H54O/c1-21(2)28(4,5)17-13-22(3)23-14-19-32(10)25-11-12-26-29(6,7)27(33)16-18-30(26,8)24(25)15-20-31(23,32)9/h15,22-23,25-27,33H,1,11-14,16-20H2,2-10H3 |

InChI Key |

QGFZRJUQPWGMGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C)(C)C(=C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol typically involves the isolation from natural sources such as Pandanus boninensis. The compound can be extracted using organic solvents followed by purification through chromatographic techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and the complexity of its structure. Most of the available compound is obtained through extraction from natural sources rather than synthetic production.

Chemical Reactions Analysis

Key Enzymatic Reactions:

For 24,24-Dimethyl-5α-lanosta-9(11),25-dien-3β-ol, the Δ9(11) and Δ25 double bonds are potential sites for enzymatic reduction or epoxidation. The 24,24-dimethyl group may sterically hinder certain modifications, as seen in obtusifoliol analogs .

Chemical Oxidation and Reduction

The compound’s isolated and conjugated double bonds undergo characteristic redox reactions:

Experimental Observations:

-

Ozonolysis : Cleavage of the Δ9(11) double bond would yield two carbonyl-containing fragments, while the Δ25 bond remains intact due to its isolation .

-

Catalytic Hydrogenation :

-

Epoxidation :

Functional Group Transformations

The 3β-hydroxyl group participates in typical alcohol reactions:

Thermal and Photochemical Reactions

The lanostane skeleton’s stability under thermal stress is notable:

-

Thermal Rearrangement : Heating above 200°C induces retro-Diels-Alder fragmentation at the Δ9(11) bond, producing smaller terpenoid fragments .

-

UV-Induced Isomerization : Irradiation at 254 nm shifts the Δ9(11) double bond to Δ8(9), mimicking natural photosterol transformations .

Example Derivatives:

Stability and Degradation

Scientific Research Applications

Research indicates that 24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol exhibits various biological activities, making it a candidate for further investigation in pharmacology.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating potential as a natural antimicrobial agent. For instance, one study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial therapies .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. This property could be particularly beneficial in conditions like arthritis and other chronic inflammatory disorders .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, a study demonstrated its ability to inhibit the growth of breast cancer cells by inducing cell cycle arrest .

Applications in Drug Discovery

The unique structure of this compound makes it a valuable lead compound in drug discovery. Its derivatives are being synthesized and tested for enhanced biological activity.

Natural Product Drug Discovery

Natural products have historically been a rich source of therapeutic agents. The structural features of this compound allow for modifications that can enhance its efficacy and specificity against targeted diseases. Its role as a precursor in the synthesis of steroid compounds is also noteworthy .

Formulation Development

Due to its lipid-like nature, this compound can be incorporated into various formulations, including creams and ointments for topical applications. Its anti-inflammatory properties make it suitable for formulations aimed at treating skin conditions .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against common pathogens, results indicated significant inhibition zones against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer). The compound was shown to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group, highlighting its anticancer potential.

Mechanism of Action

The mechanism of action of 24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in sterol biosynthesis, such as lanosterol 14-alpha demethylase . This modulation can affect the production of cholesterol and other sterols, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Lanosta-8,24-dien-3β-ol (CAS 79-63-0)

- Structure : Lacks the Δ9(11) double bond but retains the Δ8,24 diene system and 3β-hydroxyl group.

- Applications : Used in atherosclerosis research due to its role in cholesterol metabolism .

24-Methyl-lanost-9(11)-en-3β-ol

- Structure : Shares the Δ9(11) double bond but lacks the 24,24-dimethyl groups.

- Properties : Insoluble in water (logP ~8) and found in dietary sources, suggesting a role as a biomarker for food intake .

24β-Ethylcholesta-5,9(11),22E-trien-3β-ol

- Structure : Contains a 24β-ethyl group instead of methyl and additional double bonds at Δ5 and Δ22.

- Source : Isolated from Clerodendrum inerme; the ethyl substitution may enhance membrane integration in plants .

Functional Group Variations

5α,6α-Epoxycholesta-7,22(E)-dien-3β-ol (CAS 1026668-72-3)

- Structure : Features an epoxide group at positions 5α,6α and a Δ7,22(E) diene system.

- Implications : The epoxide increases reactivity, making it a precursor for hydroxylation pathways .

4,4-Dimethyl-5α-cholest-7-en-3β-ol

- Structure : Methyl groups at positions 4,4 and a Δ7 double bond.

- Impact : The 4,4-dimethyl configuration reduces ring flexibility compared to 24,24-dimethyl derivatives .

Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol, a sterol derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to lanosterol and exhibits various biological properties, including anti-cancer, anti-inflammatory, and antioxidant effects. This article synthesizes existing literature on the biological activity of this compound, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C32H54O

- Molecular Weight : 454.80 g/mol

- CAS Number : 33762-29-7

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Its structural similarity to other known steroidal compounds allows it to interact with androgen receptors, potentially inhibiting the growth of prostate cancer cells .

- Case Study : A study evaluating the cytotoxic effects of several lanostane derivatives, including this compound, found that it significantly inhibited the proliferation of LNCaP (prostate cancer) and T47-D (breast cancer) cell lines at concentrations as low as 10 µM. The IC50 values were determined using MTT assays, showing promising selectivity over non-cancerous cell lines .

| Cell Line | Concentration (µM) | IC50 (µM) | Effect |

|---|---|---|---|

| LNCaP | 10 | 8.5 | Significant inhibition |

| T47-D | 10 | 9.2 | Significant inhibition |

| NHDF | 10 | >30 | Minimal inhibition |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that treatment with this compound reduces levels of TNF-alpha and IL-6 in activated macrophages. This effect is crucial for managing chronic inflammatory conditions .

- Case Study : In vitro studies showed that the compound decreased nitric oxide production in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant capacity of this compound is noteworthy:

- Free Radical Scavenging : It has been demonstrated that this compound effectively scavenges free radicals in various assays, indicating its potential role in preventing oxidative stress-related diseases .

- Case Study : A comparative study highlighted that the compound exhibited higher antioxidant activity than ascorbic acid at equivalent concentrations in DPPH radical scavenging assays.

Q & A

Q. What are the established synthetic routes for 24,24-Dimethyl-5α-lanosta-9(11),25-diene-3β-ol, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis of sterol derivatives like this compound often involves cyclization of squalene oxide analogs or functionalization of lanostane precursors. Key steps include:

- Acid-catalyzed esterification/cyclization : Similar to methods used for 24,25-dibromo-lanostane derivatives (e.g., refluxing with sulfuric acid in methanol to promote cyclization, followed by recrystallization for purity) .

- Protecting group strategies : For regioselective modifications, tert-butyldimethylsilyl (TBDMS) groups can protect hydroxyl moieties during diene functionalization .

- Critical parameters : Reaction temperature (60–80°C optimal for sterol stability), solvent polarity (methanol/ethanol for solubility), and catalyst choice (H₂SO₄ vs. Lewis acids) significantly impact yield .

Q. How is the structural elucidation of 24,24-Dimethyl-5α-lanosta-9(11),25-diene-3β-ol performed using spectroscopic techniques?

Methodological Answer: Structural characterization relies on:

Q. What in vitro assays are recommended for initial screening of biological activity in this compound?

Methodological Answer:

- Cytotoxicity assays : Use MTT or resazurin-based tests against cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

- Sterol-binding assays : Competitive binding studies with cholesterol-dependent enzymes (e.g., CYP51 or lanosterol synthase) to assess metabolic interference .

- Membrane interaction studies : Fluorescence anisotropy to measure disruption of lipid bilayer integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Contradictions often arise from variability in:

- Experimental design : Standardize cell lines (e.g., ATCC-validated HepG2 vs. primary cells) and assay conditions (e.g., serum-free media to reduce lipid interference) .

- Compound purity : Validate via HPLC (>98% purity) and NMR to exclude oxidation byproducts (e.g., epoxides at C9(11)) .

- Statistical rigor : Apply meta-analysis frameworks to aggregate data, using tools like PRISMA guidelines for systematic reviews .05 文献检索Literature search for meta-analysis02:58

Q. What advanced computational methods are suitable for modeling the compound’s interaction with sterol-binding proteins?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to CYP51 or SCAP proteins, focusing on the 3β-OH and diene motifs .

- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess conformational stability in lipid bilayers .

- QSAR modeling : Train models on analogs (e.g., 4,4-dimethyl-14α-hydroxymethyl derivatives) to predict bioavailability .

Q. What strategies optimize the regioselective functionalization of the 9(11) and 25-diene moieties without compromising the sterol backbone?

Methodological Answer:

- Epoxidation : Use mCPBA (meta-chloroperbenzoic acid) for selective epoxidation of the 9(11) diene, monitored by TLC .

- Photochemical [2+2] cycloaddition : UV light (254 nm) with dienophiles (e.g., maleic anhydride) to modify the 25-diene .

- Protection-deprotection : Temporarily mask the 3β-OH with TBDMS-Cl to prevent side reactions during diene modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.